methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS RN: 184174-81-0) is a bicyclic thiophene derivative featuring a seven-membered cycloheptane ring fused to a thiophene core. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol . The compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, using cycloheptanone, methyl cyanoacetate, and sulfur in the presence of a base like diethylamine . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 7.03 (s, 2H, NH₂), 3.69 (s, 3H, OCH₃), and characteristic cycloheptane proton signals .
- Melting Point: 95–96°C .
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing thienopyrimidines, oxazines, and carboxamide derivatives with reported anticancer, antiviral, and allosteric modulator activities .
Properties
IUPAC Name |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPLKEMLVDUYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184174-81-0 | |
| Record name | methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Knoevenagel Condensation : Cycloheptanone reacts with methyl cyanoacetate in the presence of ammonium acetate to form an α,β-unsaturated nitrile intermediate.
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Sulfur Incorporation : Elemental sulfur undergoes nucleophilic addition to the α-position of the nitrile, facilitated by a base.
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Cyclization : Intramolecular cyclization yields the thiophene ring, followed by tautomerization to the 2-aminothiophene product.
A representative procedure involves refluxing cycloheptanone (4.48 g, 0.04 mol), methyl cyanoacetate (4.52 g, 0.04 mol), ammonium acetate (2.0 g), and glacial acetic acid in benzene for 8 hours using a Dean-Stark apparatus to remove water. Sulfur (1.28 g) is then added to the cooled mixture in ethanol, followed by slow addition of diethylamine (2.92 g). The product crystallizes upon refrigeration, yielding 65–70% after purification.
Microwave-Assisted Gewald Reaction
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis time from hours to minutes. This method employs similar starting materials but achieves higher yields and purity through controlled thermal activation.
Optimized Protocol
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Reactants : Cycloheptanone (1 equiv), methyl cyanoacetate (1 equiv), sulfur (1 equiv).
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Conditions : Microwave irradiation at 960 W for 300 seconds in isopropanol.
Microwave-assisted reactions eliminate the need for prolonged heating, minimizing side reactions such as oxidation or decomposition. This approach is particularly advantageous for scaling up production while maintaining reproducibility.
Catalytic Methods
Piperidinium Borate Catalysis
A green chemistry approach uses piperidinium borate (20 mol%) in ethanol/water (9:1) at 100°C. Key advantages include:
Calcium Oxide (CaO) as a Heterogeneous Catalyst
CaO offers an eco-friendly alternative, enabling reactions under reflux in ethanol:
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Conditions : Cycloheptanone (1 mmol), methyl cyanoacetate (1 mmol), sulfur (1.1 mmol), CaO (1 mmol) in ethanol (12 mL).
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Time : 1–1.5 hours.
CaO’s low cost and non-toxic profile make it ideal for industrial applications, though yields vary with ring size and substituents.
Modified Gewald Reactions
Alternative Solvents and Bases
Anhydride-Based Modifications
Phthalic anhydride or tetrahydrophthalic anhydride can be used to functionalize the 2-amino group post-cyclization, enabling diversification into pharmacologically active derivatives.
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Environmental Impact |
|---|---|---|---|---|
| Traditional Gewald | Reflux, benzene/ethanol | 8–12 h | 65–70% | Moderate (toxic solvents) |
| Microwave-Assisted | 960 W, isopropanol | 5 min | 75–85% | Low |
| Piperidinium Borate | 100°C, ethanol/water | 1–2 h | 89–92% | Low (aqueous solvent) |
| CaO Catalyzed | Reflux, ethanol | 1–1.5 h | 53–95% | Low (non-toxic catalyst) |
Challenges and Optimizations
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Purification : Column chromatography (hexanes/EtOAc) or recrystallization (ethanol) is required to isolate the product.
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Side Reactions : Overheating in traditional methods may lead to dimerization or oxidation byproducts.
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Scale-Up : Microwave and catalytic methods are more scalable due to shorter reaction times and easier catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
CL-112648 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
CL-112648 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases involving phospholipase C activation.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays .
Mechanism of Action
CL-112648 exerts its effects by inhibiting phospholipase C activation. This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cell signaling pathways. By inhibiting this enzyme, CL-112648 disrupts the signaling cascade, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following analogs are structurally and functionally related to the target compound:
Physical and Chemical Properties
- Melting Points :
- Stability : The methyl ester is stable under standard storage conditions, while the carboxylic acid derivative requires protection from moisture due to its hygroscopic nature .
Key Research Findings
Ester-to-Amide Conversion : Replacing the ester with a carboxamide (NSC727447) shifts activity from anticancer to antiviral targets, highlighting the role of functional groups in target specificity .
Cycloheptane Ring Flexibility : The seven-membered ring enhances conformational flexibility compared to smaller cyclohexane analogs, improving binding to diverse targets like RNase H and influenza polymerase .
Synthetic Versatility : The methyl ester’s methoxy group facilitates straightforward derivatization, enabling rapid generation of libraries for high-throughput screening .
Biological Activity
Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 184174-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₅NO₂S
- Molecular Weight: 225.31 g/mol
- Melting Point: 95-96 °C
- InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
- PubChem CID: 2756554
Research indicates that compounds with a cyclohepta[b]thiophene scaffold exhibit promising antiproliferative activity against various cancer cell lines. The mechanism of action primarily involves:
- Inhibition of Tubulin Polymerization: Similar to established anticancer agents like taxanes and vinca alkaloids, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis: Studies have shown that this compound can induce early apoptosis in cancer cells by activating caspases (3, 8, and 9), which are critical for the apoptotic process .
- Cell Cycle Arrest: The compound causes G2/M phase accumulation in treated cells, indicating its potential to halt cell division and promote cell death in malignant cells .
Antiproliferative Studies
A significant study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives against the A549 non-small cell lung cancer cell line. This compound was among the compounds tested:
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| Compound 17 (methyl 2-amino derivative) | 0.28 - 0.62 | Various including leukemia and prostate cancer |
| Control (Nocodazole) | N/A | N/A |
The compound demonstrated submicromolar GI50 values across multiple cancer types, indicating potent growth inhibition .
Cytotoxicity Assessment
The cytotoxicity profile was assessed using a panel of human cancer cell lines. The results indicated minimal cytotoxicity towards normal cells while exhibiting high selectivity for cancerous cells:
| Cell Line | LC50 (μM) | Remarks |
|---|---|---|
| A549 | >10 | Low cytotoxicity |
| OVACAR-4 | <1 | High sensitivity |
| T47D | <1 | High sensitivity |
This selectivity suggests a favorable therapeutic window for further development as an anticancer agent .
Case Studies
- In Vivo Efficacy : In a CT26 murine model of colon cancer, treatment with this compound resulted in significant tumor growth reduction compared to untreated controls. This highlights its potential for clinical application as an effective chemotherapeutic agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol, a key event in the apoptosis pathway .
Q & A
Q. Table 1: Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Glacial acetic acid | 75–85% | |
| Reflux Duration | 5–6 hours | 70–80% | |
| Solvent | Ethanol | 65–75% |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Answer:
Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) .
- Deuterated Solvents: Use DMSO-d6 to stabilize hydrogen-bonded conformers .
- Cross-Validation: Compare IR carbonyl stretches (1680–1720 cm⁻¹) with X-ray crystallography data .
Example:
In a related compound, IR showed a C=O stretch at 1705 cm⁻¹, but X-ray data confirmed ester geometry, resolving ambiguity .
Basic: What purification techniques are recommended for isolating high-purity methyl 2-amino-cycloheptathiophene derivatives?
Answer:
- Recrystallization: Use ethanol or isopropyl alcohol for gradual crystal growth .
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity .
Advanced: What in silico strategies predict the biological activity of this compound and its derivatives?
Answer:
- Molecular Docking: AutoDock Vina assesses binding affinity to target proteins (e.g., bacterial enzymes) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .
- ADMET Prediction: SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 for optimal bioavailability) .
Q. Table 2: Predicted Bioactivity (Derivatives)
| Derivative Substituent | Predicted IC50 (µM) | Target Protein |
|---|---|---|
| -NO₂ | 12.3 | DNA gyrase |
| -OCH₃ | 18.7 | Dihydrofolate reductase |
Advanced: How to design environmental impact studies for this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic Fate: Measure hydrolysis half-life (pH 7, 25°C) and logKow for bioaccumulation potential.
Biotic Degradation: Use OECD 301F (ready biodegradability test) with activated sludge.
Ecotoxicology: Conduct Daphnia magna acute toxicity (48h EC50).
Q. Table 3: Environmental Parameters
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis half-life | EPA 161.1 | |
| logKow | OECD 117 (HPLC) | |
| EC50 (Daphnia magna) | OECD 202 |
Advanced: What crystallographic strategies ensure accurate structure determination?
Answer:
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals .
- Hydrogen Bonding Analysis: Identify motifs (e.g., R₂²(8) rings) via Mercury software .
- Validation: Check CIF files with checkCIF/PLATON to resolve disorder or twinning .
Example:
In ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate, N–H···O hydrogen bonds stabilize the lattice .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to evaluate structure-activity relationships (SAR) for derivatives?
Answer:
Q. Table 4: SAR Trends
| Substituent | Antibacterial Activity (MIC, µg/mL) |
|---|---|
| -COCH₃ | 8.2 (S. aureus) |
| -CN | 5.6 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
